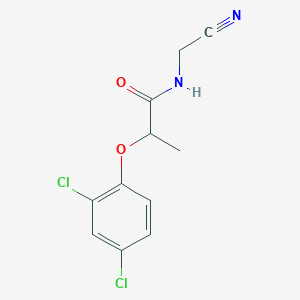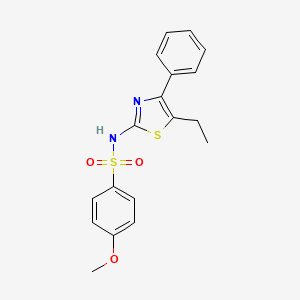
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
准备方法
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with 5-ethyl-4-phenyl-1,3-thiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
化学反应分析
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the para position relative to the methoxy group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable thiazole ring structure
作用机制
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .
相似化合物的比较
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent with a thiazole core structure.
Tiazofurin: An antineoplastic drug used in cancer therapy.
属性
分子式 |
C18H18N2O3S2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-16-17(13-7-5-4-6-8-13)19-18(24-16)20-25(21,22)15-11-9-14(23-2)10-12-15/h4-12H,3H2,1-2H3,(H,19,20) |
InChI 键 |
WDFSLSSMBOVMES-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


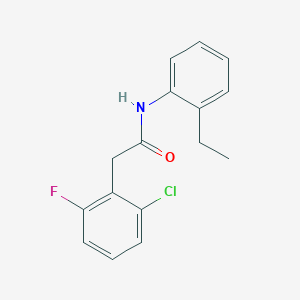
![4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide](/img/structure/B14960305.png)
![N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960312.png)
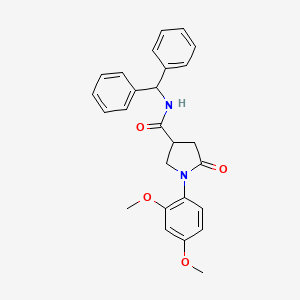
![2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14960317.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B14960323.png)

![2-(ethylsulfanyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960335.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B14960337.png)
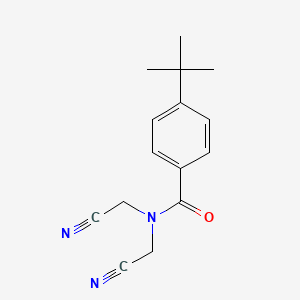
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B14960348.png)
![3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B14960350.png)
![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960365.png)
